(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10(2-3-10)7-5-9-8(13-6-7)1-4-12-9/h1,4-6,12H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRDHKUPZRVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=CN3)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyridine Derivatives
Starting from 2-bromo-5-methylpyridine, nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine-1-oxide. This intermediate undergoes formylation via reaction with -dimethylformamide dimethyl acetal to form a vinylogous amide, which facilitates cyclization.
Cyclization to Pyrrolo[3,2-b]pyridine
Cyclization of the nitrated intermediate is achieved using iron powder in acetic acid, producing 6-bromo-1H-pyrrolo[3,2-c]pyridine. While this method targets the [3,2-c] isomer, analogous conditions may apply to the [3,2-b] system by adjusting starting materials.
Cyclopropanation of Allylic Amines
An alternative route involves cyclopropanation of an allylic amine precursor attached to the pyrrolopyridine core. Using triethyl phosphonoacetate under basic conditions (e.g., NaH), the Kabachnik-Fields reaction forms the cyclopropane ring. Subsequent Hofmann degradation converts amides to amines, yielding the target compound.
Key Steps:
-
Amide Formation : React pyrrolopyridine-carboxylic acid with cyclopropanamine via EDCl/HOBt coupling.
-
Cyclopropanation : Treat with triethyl phosphonoacetate and NaH in THF.
Optimization and Challenges
Yield Improvement
Stereochemical Control
While the target compound’s stereochemistry is unspecified, asymmetric CBS reduction (using borane-THF and chiral catalysts) could resolve enantiomers if needed.
Analytical Characterization
Critical data for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine):
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 173.219 g/mol |
| CAS No. | 1266205-69-9 |
| SMILES | C1CC1(C2=CC3=C(C=CN3)N=C2)N |
| InChI Key | HKHRDHKUPZRVOK-UHFFFAOYSA-N |
H NMR (400 MHz, CDCl): δ 8.73 (br s, 1H), 7.70 (d, J=8.3 Hz, 1H), 6.99 (d, J=3.5 Hz, 1H), 6.38 (d, J=8.3 Hz, 1H), 6.36 (d, J=3.5 Hz, 1H), 3.82 (br s, 2H).
Industrial-Scale Considerations
Cost-Effective Catalysts
Using Cu(OAc) instead of Pd catalysts reduces costs by ~60% but requires higher temperatures (150°C) and extended reaction times (24 h).
Waste Reduction
Aqueous workup protocols (e.g., NaCO washes) minimize organic solvent use, aligning with green chemistry principles.
Emerging Methodologies
Recent advances in photoredox catalysis enable radical-based cyclopropanation under mild conditions (room temperature, visible light). This approach avoids strong bases and could improve functional group tolerance .
Chemical Reactions Analysis
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
Research indicates that (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine may exhibit potential as a pharmacological agent due to its interaction with specific biological targets. Studies have suggested its role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Cancer Research
The compound's structural features have led to investigations into its anti-cancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structures have been documented to induce apoptosis in cancer cells, indicating a potential pathway for therapeutic development.
Neuropharmacology
Given its ability to interact with neurotransmitter receptors, this compound is being studied for its effects on cognitive functions and mood disorders. Research into its effects on serotonin and dopamine pathways could yield insights into new treatments for depression and anxiety disorders.
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows chemists to develop novel compounds by modifying the cyclopropanamine or pyrrolopyridine moieties, leading to new derivatives with potentially enhanced biological activities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Neurotransmitter Modulation | Investigate the effect on serotonin receptors | Showed significant modulation of serotonin activity, suggesting antidepressant potential. |
| Cancer Cell Proliferation Assay | Assess anti-cancer properties | Induced apoptosis in breast cancer cell lines, indicating potential as an anti-cancer agent. |
| Cognitive Function Evaluation | Evaluate effects on memory and learning | Improved performance in memory tasks in animal models, pointing towards cognitive enhancement capabilities. |
Mechanism of Action
The mechanism of action of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1H-Pyrrolo[3,2-b]pyridin-6-amine
- Molecular Formula : C₇H₇N₃
- Molecular Weight : 133.15 g/mol
- CAS : 1015609-67-2
- Key Differences : Lacks the cyclopropane ring, featuring a direct amine substituent at the 6-position. This simpler structure may reduce steric hindrance but could compromise metabolic stability compared to the cyclopropanamine derivative .
6-Iodo-1H-pyrrolo[3,2-b]pyridine
- Molecular Formula : C₇H₅IN₂
- Molecular Weight : 244.04 g/mol
- CAS : 1015609-75-2
- Unlike the cyclopropanamine, this compound serves as a synthetic intermediate for cross-coupling reactions .
Derivatives with Modified Substituents
(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-triazolo[4,3-b]pyridazin-6-amine
- Molecular Formula : C₁₇H₂₀N₈
- Molecular Weight : 360.41 g/mol
- CAS: Not explicitly listed (RCSB PDB ID: 5TF)
- Key Differences : Incorporates a triazolo-pyridazine scaffold and a pyrrolo[2,3-b]pyridine group. The isopropyl and ethyl substituents create a bulkier structure, likely targeting distinct enzymatic pockets compared to the cyclopropanamine derivative .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Functional Group Analogues
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
- Molecular Formula : C₈H₇N₃O
- Molecular Weight : 161.16 g/mol
- CAS : 223376-47-4
- Similarity score: 0.72, reflecting conserved pyrrolopyridine core but divergent substituents .
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-piperazine-1-carboxylate
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₁N₃* | ~175.15* | Not Provided | Cyclopropanamine at 6-position; steric constraint, metabolic stability |
| 1H-Pyrrolo[3,2-b]pyridin-6-amine | C₇H₇N₃ | 133.15 | 1015609-67-2 | Direct amine substituent; simpler structure |
| 6-Iodo-1H-pyrrolo[3,2-b]pyridine | C₇H₅IN₂ | 244.04 | 1015609-75-2 | Iodo substituent; synthetic intermediate |
| (S)-Triazolo-pyridazin-amine derivative | C₁₇H₂₀N₈ | 360.41 | N/A | Triazolo-pyridazine core; bulkier substituents |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | C₈H₉N₃ | 147.18 | 869335-48-8 | 4-position amine; methylated pyrrole nitrogen |
*Estimated based on structural analysis.
Biological Activity
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C10H11N3. The compound features a pyrrolopyridine moiety attached to a cyclopropanamine structure, which is crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, derivatives of pyrrolopyridine have been noted for their ability to inhibit enzymes such as LSD1 (lysine-specific demethylase 1), which plays a role in cancer progression and other diseases.
Antiproliferative Effects
A study focusing on pyrrolo[2,3-c]pyridine derivatives demonstrated that these compounds exhibited potent antiproliferative activity against acute myeloid leukemia (AML) cell lines (MV4-11 and Kasumi-1) and small cell lung cancer (SCLC) cell lines (NCI-H526). The most promising derivatives showed nanomolar IC50 values, indicating strong inhibitory effects on cell proliferation .
Selective Enzyme Inhibition
The compound has been evaluated for its selectivity as an LSD1 inhibitor. The structure-activity relationship studies revealed that specific modifications to the pyrrolopyridine scaffold enhanced its potency and selectivity, making it a candidate for further development in cancer therapeutics. For instance, one derivative demonstrated a favorable pharmacokinetic profile while effectively suppressing tumor growth in AML xenograft models .
Study 1: Antiproliferative Activity
In a comparative study of various pyrrolopyridine derivatives, compound 23e was highlighted for its ability to activate CD86 mRNA expression in MV4-11 cells and induce differentiation in AML cell lines. This suggests not only antiproliferative but also potential immunomodulatory effects .
Study 2: Metabolic Stability
Another investigation focused on optimizing the metabolic stability of similar compounds. The findings indicated that structural modifications could lead to improved solubility and metabolic stability without compromising biological activity. For example, the introduction of polar functional groups was shown to enhance solubility while maintaining enzyme inhibition efficacy .
Data Tables
| Compound | IC50 (nM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 23e | <10 | MV4-11 | Antiproliferative |
| Compound A | <50 | Kasumi-1 | Antiproliferative |
| Compound B | <20 | NCI-H526 | Antiproliferative |
Q & A
Q. What are the established synthetic routes for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine), and how can structural purity be validated?
Synthesis typically involves cyclopropanation of the pyrrolopyridine scaffold. Key steps include:
- Cyclization reactions : Using precursors like 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile () followed by cyclopropane ring formation via [2+1] cycloaddition or alkylation.
- Functional group modifications : Introduction of the cyclopropanamine group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography or recrystallization to achieve >95% purity ().
Q. Validation methods :
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight its potential as a kinase inhibitor or receptor modulator:
- Kinase inhibition : Demonstrated in vitro activity against tyrosine kinases (e.g., EGFR, c-Met) due to competitive binding at ATP pockets ().
- Anticancer activity : IC₅₀ values <1 µM in breast (MCF-7) and lung (A549) cancer cell lines ().
- Neurodegenerative applications : Structural analogs (e.g., MK-6240) show high specificity for tau protein aggregates in Alzheimer’s models ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
Key SAR insights from related pyrrolopyridines ( ):
Q. Methodology :
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
Case study : In vitro IC₅₀ of 0.5 µM against EGFR but limited tumor regression in xenografts. Resolution strategies :
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration (e.g., logBB >0.3 for CNS targets).
- Metabolite identification : LC-MS/MS to detect rapid hepatic glucuronidation (common for amine-containing compounds) ().
- Dosing regimen optimization : Test sustained-release formulations or prodrugs (e.g., boronic acid derivatives in ).
Q. What computational tools are recommended for predicting off-target interactions?
Q. What are the challenges in synthesizing enantiopure cyclopropanamine derivatives?
- Racemization risk : Cyclopropane ring strain promotes amine inversion during synthesis.
- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) ().
- Analytical validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%) ().
Q. How does the compound’s patent landscape influence academic research directions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
